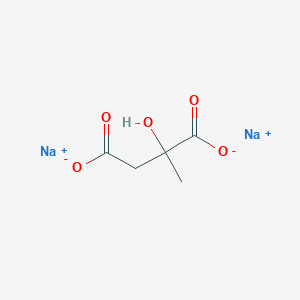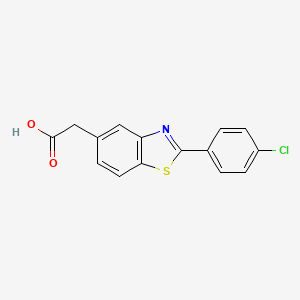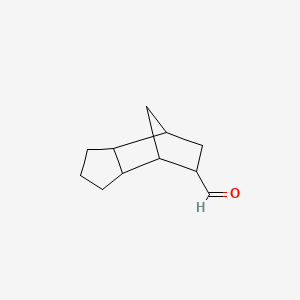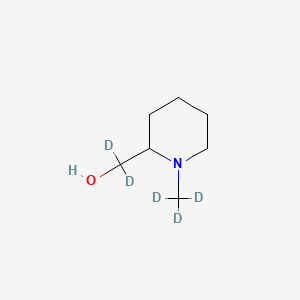
N-Methyl-2-piperidinemethanol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-piperidinemethanol-d5: is a deuterated compound with the molecular formula C7H10D5NO and a molecular weight of 134.23 g/mol . This compound is a stable isotope-labeled analog of N-Methyl-2-piperidinemethanol, where five hydrogen atoms are replaced by deuterium. It is primarily used in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-piperidinemethanol-d5 typically involves the deuteration of N-Methyl-2-piperidinemethanol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions often involve the use of a suitable catalyst, such as palladium on carbon, and a solvent like methanol or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals .
化学反応の分析
Types of Reactions: N-Methyl-2-piperidinemethanol-d5 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed:
Oxidation: N-Methyl-2-piperidinemethanone-d5.
Reduction: N-Methyl-2-piperidinemethane-d5.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: N-Methyl-2-piperidinemethanol-d5 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying reaction mechanisms and kinetics.
Biology: In biological research, the compound is used to trace metabolic pathways and study enzyme kinetics. Its deuterium labeling allows for precise tracking in metabolic studies.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics. It helps in understanding the metabolic fate of drugs and their interactions with biological systems.
Industry: In the industrial sector, this compound is used in the production of deuterated solvents and reagents. It is also employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyl-2-piperidinemethanol-d5 is primarily related to its role as a deuterated analog. Deuterium substitution affects the compound’s physical and chemical properties, such as bond strength and reaction kinetics. This allows researchers to study the effects of isotopic substitution on various chemical and biological processes.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. In metabolic studies, it helps in elucidating pathways and identifying key intermediates.
類似化合物との比較
N-Methyl-2-piperidinemethanol: The non-deuterated analog with similar chemical properties but different isotopic composition.
N-Methyl-2-piperidinemethanone: An oxidized derivative with a ketone functional group.
N-Methyl-2-piperidinemethane: A reduced derivative with a methylene group.
Uniqueness: N-Methyl-2-piperidinemethanol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research .
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
134.23 g/mol |
IUPAC名 |
dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/i1D3,6D2 |
InChIキー |
HXXJMMLIEYAFOZ-YRYIGFSMSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])O |
正規SMILES |
CN1CCCCC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid;azane](/img/structure/B13826859.png)
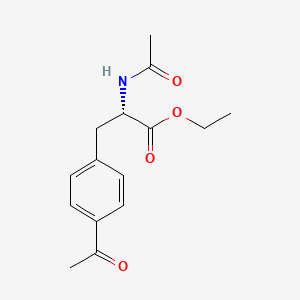
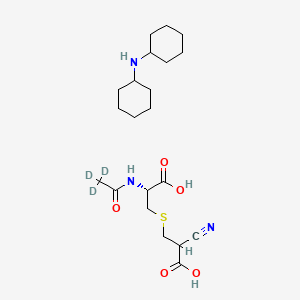
![Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B13826871.png)
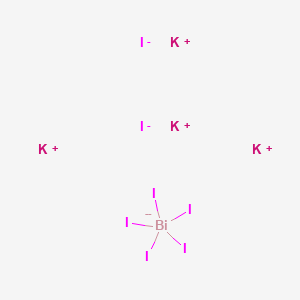
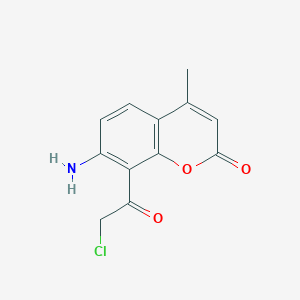
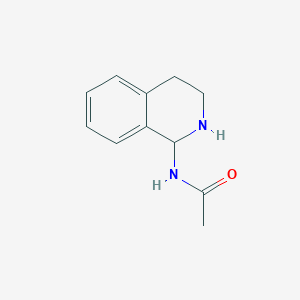
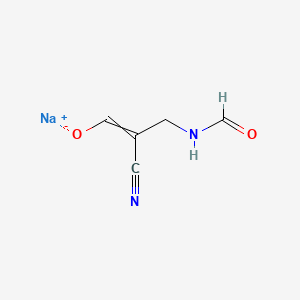
![N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt](/img/structure/B13826908.png)
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
![Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)
